molecular formula C18H20N4O5S B2703637 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL CAS No. 1226435-65-9

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL

Cat. No.: B2703637
CAS No.: 1226435-65-9
M. Wt: 404.44
InChI Key: QOGXJGZVFBNIKZ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with 5,6-dimethyl groups and a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 3,4,5-trimethoxyphenyl group, which contributes to its electronic and steric properties. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine and oxadiazole rings, which are often associated with bioactivity, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

4,5-dimethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-9-10(2)19-18(21-17(9)23)28-8-14-20-16(22-27-14)11-6-12(24-3)15(26-5)13(7-11)25-4/h6-7H,8H2,1-5H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXJGZVFBNIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivative through a cyclization reaction involving appropriate precursors. This intermediate is then reacted with a sulfanyl pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols. Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The sulfanyl group may undergo redox reactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

The structural and functional attributes of 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL can be contextualized by comparing it to analogs with shared core motifs. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Structural and Molecular Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituent Pyrimidine Substituents Key Features
Target Compound C₂₁H₂₂N₄O₆S 470.49 3,4,5-Trimethoxyphenyl 5,6-Dimethyl, 4-ol High polarity due to methoxy groups; potential for hydrogen bonding .
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione () C₂₂H₂₀N₄O₂S 410.48 4-Methylphenyl 6-Methyl, dihydrothione Increased lipophilicity; thione group enhances metal-binding capacity .
2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol () C₂₁H₁₆N₄O₅S 436.44 2H-1,3-Benzodioxol-5-yl 6-(3-Methoxyphenyl), 4-ol Bioisosteric substitution (benzodioxole mimics methoxy groups); reduced metabolic degradation .
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile () C₆₃H₇₄N₅O₈PSi 1136.39 Complex nucleoside derivative Tetrahydrofuran-linked pyrimidine Designed for nucleotide analog applications; bulky protective groups hinder membrane permeability .

Biological Activity

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL (hereafter referred to as Compound A) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by a pyrimidine ring substituted with a methylsulfanyl group and a trimethoxyphenyl moiety linked through an oxadiazole. The molecular formula is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 398.46 g/mol.

Synthesis

The synthesis of Compound A typically involves multiple steps starting from commercially available precursors. The key steps include:

  • Formation of the Oxadiazole Ring : Utilizing 3-(3,4,5-trimethoxyphenyl)hydrazine to react with carbonyl compounds.
  • Pyrimidine Ring Construction : Employing cyclization reactions to form the pyrimidine core.
  • Methylsulfanyl Substitution : Introducing the methylsulfanyl group through nucleophilic substitution reactions.

Anticancer Activity

Compound A has been evaluated for its anticancer properties against various cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 20 to 30 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23125Apoptosis induction
HCT116 (Colorectal)28Cell cycle arrest

Antimicrobial Activity

Preliminary assays indicate that Compound A exhibits antimicrobial properties against several bacterial strains:

  • Inhibition Zones : The compound showed inhibition zones of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of Compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It is believed that Compound A inhibits specific kinases involved in cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells.
  • Modulation of Gene Expression : The compound may affect the expression of genes involved in apoptosis and cell survival pathways.

Case Studies

  • Study on Breast Cancer Cells : A study conducted by Elmongy et al. (2022) assessed the cytotoxic effects of various pyrimidine derivatives, including Compound A. Results indicated that it significantly inhibited the growth of MDA-MB-231 cells compared to controls.
  • Antimicrobial Efficacy Study : Research published in the Journal of Antibiotics highlighted the antimicrobial potential of Compound A against resistant bacterial strains, demonstrating its viability as a lead compound for antibiotic development.

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